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Compound of Interest

Compound Name: N-Ethylaniline

Cat. No.: B1678211

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of N-Ethylaniline with its chloro- and
nitro-substituted derivatives. The objective is to furnish researchers, scientists, and drug
development professionals with a comprehensive resource for identifying and differentiating
these compounds based on their unique spectral fingerprints. The supporting experimental
data, presented in structured tables, is compiled from various spectroscopic techniques,
including Ultraviolet-Visible (UV-Vis), Infrared (IR), Nuclear Magnetic Resonance (*H NMR and
13C NMR), and Mass Spectrometry (MS). Detailed experimental protocols for these techniques

are also provided to ensure reproducibility.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for N-Ethylaniline and its selected
derivatives. These values highlight the influence of substituent type and position on the spectral
properties of the parent molecule.

Table 1: UV-Visible and Infrared Spectroscopic Data
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IR (Key Vibrational

Compound UV-Vis (Amax, nm) .
Frequencies, cm™?)
N-H Stretch: ~3416Aromatic
C-H Stretch: ~3055Aliphatic C-
N-Ethylaniline 245, 294[1] H Stretch: ~2975, 2932C=C

Aromatic Ring Stretch: ~1603,
1506C-N Stretch: ~1317

p-Chloro-N-ethylaniline

Data not readily available

N-H Stretch: ~3415Aromatic
C-H Stretch: ~3045Aliphatic C-
H Stretch: ~2970, 2925C=C
Aromatic Ring Stretch: ~1599,
1495C-N Stretch: ~1315C-Cl
Stretch: ~1088

0-Chloro-N-ethylaniline

Data not readily available

Data not readily available

p-Nitro-N-ethylaniline

381

N-H Stretch: ~3350Aromatic
C-H Stretch: ~3100Aliphatic C-
H Stretch: ~2980, 2930C=C
Aromatic Ring Stretch: ~1595,
1480NO: Stretch
(asymmetric): ~1520NO2
Stretch (symmetric): ~1340C-N
Stretch: ~1310

Table 2: 1H NMR and 3C NMR Spectroscopic Data (Solvent: CDCIs)
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Compound 'H NMR (3, ppm) 3C NMR (0, ppm)
Ar-H: 7.17 (t), 6.67 (t), 6.58
. C-N: 148.2Ar-C: 129.3, 117.2,
N-Ethylaniline (d)N-H: ~3.5 (br s)-CHz-: 3.12

(@)-CHs: 1.24 (f)

112.8-CH2-: 38.4-CHs: 14.7

p-Chloro-N-ethylaniline

Ar-H: 7.07 (d), 6.45 (d)[2]N-H:
~3.5 (br s)-CHz-: 3.03 (q)[2]-
CHs: 1.18 (1)[2]

C-N: 146.5C-Cl: 129.0Ar-C:
122.5, 113.8-CH2-: 38.7-CHs:
14.8

0-Chloro-N-ethylaniline

Ar-H: 7.2-7.3 (m), 6.6-6.8
(m)N-H: ~4.0 (br s)-CH2-: 3.20
()-CHs: 1.30 (t)

C-N: 144.7C-Cl: 127.8Ar-C:
129.2,122.0, 117.8, 111.5-
CHz-: 38.5-CHs: 14.5

p-Nitro-N-ethylaniline

Ar-H: 8.08 (d), 6.55 (d)N-H:

~4.5 (br s)-CHz-: 3.29 (q)-CHs:

1.32 (1)

C-N: 153.1C-NOz2: 138.8Ar-C:
126.5, 111.1-CH2-: 38.9-CHs:
14.3

Table 3: Mass Spectrometry Data

Molecular Weight (

Key Mass

Compound Molecular Formula
g/mol ) Fragments (m/z)
- 121 (M+), 106 (M-
N-Ethylaniline CsH11N 121.18
15)*, 77 (CeHs)*[3]
155/157 (M),
p-Chloro-N-
N CsH10CIN 155.62 140/142 (M-15)*,
ethylaniline
111/113, 77 (CeHs)™
155/157 (M*),
0-Chloro-N- 140/142 (M-15)*,
. CsH10CIN 155.62
ethylaniline 111/113, 77
(CeHs)*[4]
. . 166 (M+), 151 (M-
p-Nitro-N-ethylaniline CsH10N202 166.18
15)*, 121, 105, 91[5]
Experimental Protocols
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The following are generalized protocols for the spectroscopic analysis of N-Ethylaniline and its
derivatives. Instrument parameters may require optimization for specific samples and
equipment.

UV-Visible (UV-Vis) Spectroscopy

o Objective: To determine the wavelength of maximum absorbance (Amax) for the electronic
transitions within the molecule.

e Instrumentation: A dual-beam UV-Vis spectrophotometer.
e Sample Preparation:

o Prepare a stock solution of the analyte (e.g., 1 x 10=3 M) in a UV-grade solvent such as
ethanol or cyclohexane.

o Dilute the stock solution to a concentration that gives an absorbance reading between 0.2
and 1.0 AU (typically in the 10~# to 10—> M range).

o Data Acquisition:

o

Record a baseline spectrum using the pure solvent in both the sample and reference
cuvettes.

o

Rinse and fill the sample cuvette with the analyte solution.

[¢]

Scan the sample over a wavelength range of 200-400 nm.

[¢]

Identify the wavelength(s) of maximum absorbance (Amax).

Fourier-Transform Infrared (FT-IR) Spectroscopy

» Objective: To identify the characteristic vibrational frequencies of functional groups.

e Instrumentation: An FT-IR spectrometer, often equipped with an Attenuated Total Reflectance
(ATR) accessory.

o Sample Preparation (ATR method for liquids):
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o Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and
allowing it to dry completely.

o Record a background spectrum of the clean, empty ATR crystal.

o Place a single drop of the liquid sample directly onto the center of the ATR crystal.

o Data Acquisition:
o Acquire the spectrum, typically over a range of 4000-400 cm~—1.
o Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

o Process the spectrum (e.g., baseline correction, ATR correction if necessary) and identify
the key absorption bands.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Objective: To elucidate the molecular structure by analyzing the chemical environment of *H
and 13C nuclei.

e Instrumentation: An NMR spectrometer (e.g., 300 MHz or higher).
e Sample Preparation:

o Dissolve 5-10 mg of the sample for tH NMR (or 20-50 mg for 3C NMR) in approximately
0.6-0.7 mL of a deuterated solvent (e.g., CDCIls, DMSO-ds) in a clean NMR tube.

o Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical
shift referencing (& = 0.00 ppm).

o Cap the NMR tube and gently agitate to ensure the sample is fully dissolved.
« Data Acquisition:
o H NMR:

» Insert the sample into the spectrometer and lock onto the deuterium signal of the
solvent.
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= Optimize the magnetic field homogeneity (shimming).

» Acquire the spectrum using a standard pulse sequence. Key parameters include
spectral width (~12 ppm), acquisition time (2-4 s), and a relaxation delay (1-5 s).

o 1BBC NMR:
= Tune the spectrometer to the 13C frequency.

» Use a proton-decoupled pulse sequence to obtain a spectrum with single lines for each
unique carbon atom.

» A wider spectral width (~220 ppm) is required. Due to the low natural abundance of 13C,
a larger number of scans is necessary to achieve a good signal-to-noise ratio.

» Data Processing:
o Apply Fourier transformation to the raw data (FID).
o Phase correct and baseline correct the spectrum.
o Calibrate the chemical shift scale using the internal standard.

o Integrate the signals in the *H NMR spectrum to determine proton ratios.

Gas Chromatography-Mass Spectrometry (GC-MS)

o Objective: To separate the components of a sample and determine their mass-to-charge ratio

for identification.
 Instrumentation: A gas chromatograph coupled to a mass spectrometer.
e Sample Preparation:

o Prepare a dilute solution of the sample (e.g., 100 pg/mL) in a volatile organic solvent such
as dichloromethane or ethyl acetate.

o Filter the solution through a 0.45 um syringe filter if any particulate matter is present.
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o Data Acquisition:
o Gas Chromatography:

= Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 um film
thickness) is typically used.

» |nlet Temperature: 250 °C.
» [njection Volume: 1 pL (splitless or split mode).

= Oven Temperature Program: An initial temperature of 80°C, hold for 1 minute, then
ramp at 15°C/min to 280°C and hold for 5 minutes.

o Mass Spectrometry:
= |onization Mode: Electron lonization (El) at 70 eV.
» Mass Range: Scan from m/z 40 to 400.
o Data Analysis:
o Identify the peak corresponding to the analyte in the total ion chromatogram (TIC).

o Analyze the mass spectrum of the peak, identifying the molecular ion and key fragment
ions.

Visualizations

The following diagram illustrates the logical workflow for the spectroscopic comparison of N-
Ethylaniline and its derivatives.
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Caption: Workflow for Spectroscopic Comparison.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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